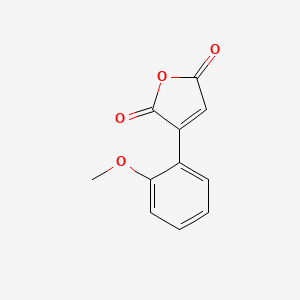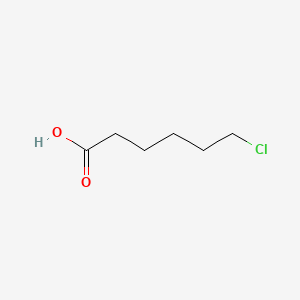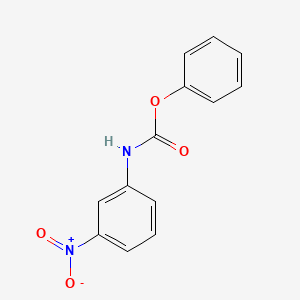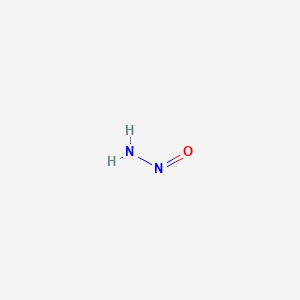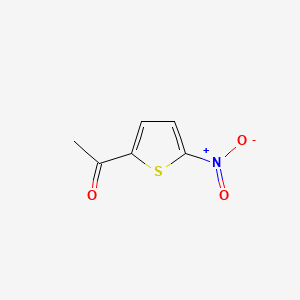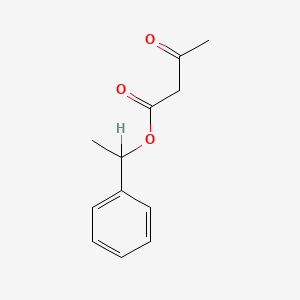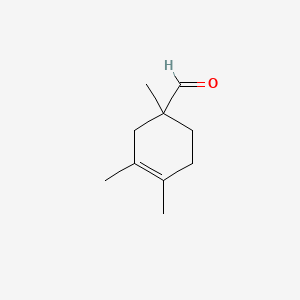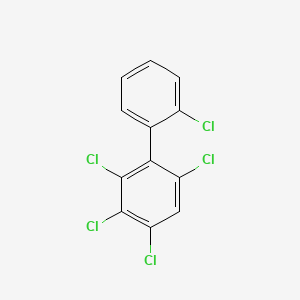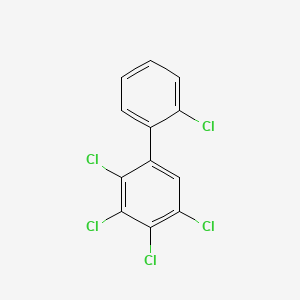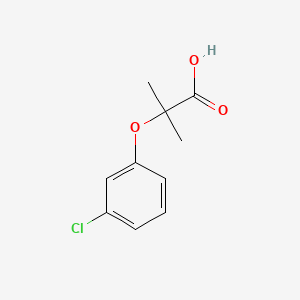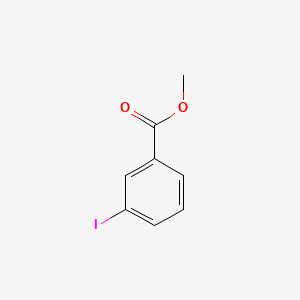![molecular formula C11H12FN3O B1359982 {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-87-4](/img/structure/B1359982.png)
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring1. The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde involves mixing 2- [2- (2-fluorophenyl) -2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out one-step reaction under an acidic condition2. Another synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives involved the use of 1 HNMR, 13 CNMR, and Mass spectral analysis3.Molecular Structure Analysis
The molecular structure of “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” can be analyzed based on its IUPAC name and the functional groups it contains. The compound contains a 1,2,4-oxadiazole ring, a fluorophenyl group, and an ethylmethylamine group1. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” likely participates in various chemical reactions due to the presence of the 1,2,4-oxadiazole ring and the fluorophenyl group. The oxadiazole ring is known to participate in reactions with nucleophiles and electrophiles4. The fluorine atom in the fluorophenyl group is also highly electronegative, which could influence the compound’s reactivity5.Physical And Chemical Properties Analysis
The physical and chemical properties of “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” can be predicted based on its structure and the properties of similar compounds. For instance, the compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms (carbon, nitrogen, oxygen, and fluorine) in its structure1. The exact physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazole derivatives, such as 1,3,4-oxadiazole, have garnered attention in medicinal chemistry due to their wide range of therapeutic potentials. The structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems. This unique interaction through numerous weak interactions makes 1,3,4-oxadiazole derivatives potent candidates for developing new medicinal agents across a spectrum of diseases. Research highlights their application in treating cancers, infections, and inflammatory conditions, among others, underscoring their significance in drug development (Verma et al., 2019).
Oxadiazole Compounds in Pharmacology
The pharmacological landscape has been enriched by the inclusion of oxadiazole compounds, notably the 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Their favorable physical, chemical, and pharmacokinetic properties significantly enhance their pharmacological activities, contributing to their versatility as therapeutic agents. The ability of these compounds to form hydrogen bond interactions with biomacromolecules increases their pharmacological efficacy, making them valuable in the design and synthesis of new drugs for various ailments (Wang et al., 2022).
Biological Roles of 1,3,4-Oxadiazoles
The biological significance of 1,3,4-oxadiazoles extends beyond their therapeutic applications. These compounds play crucial roles in developing new medicinal species for treating numerous diseases. The innovative synthesis methods for 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of research, leading to the exploration of new therapeutic species beneficial to society (Nayak & Poojary, 2019).
Antiparasitic Applications
The heterocyclic oxadiazole rings, including the 1,2,4- and 1,3,4-oxadiazoles, have been identified as potent scaffolds in the development of antiparasitic agents. Their structural and reactivity differences make them suitable for designing new drugs to treat parasitic infections, highlighting their potential in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).
Safety And Hazards
The safety and hazards associated with “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” are not explicitly mentioned in the search results. However, similar compounds are known to have various biological activities, which could potentially pose risks if not handled properly7.
Orientations Futures
The compound “{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine” and similar compounds have potential for further research due to their diverse biological activities. They could be explored for newer therapeutic possibilities7. Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanism of action8.
Propriétés
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRKRQBJDMVDIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

